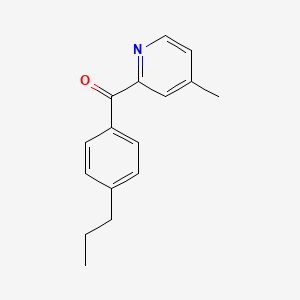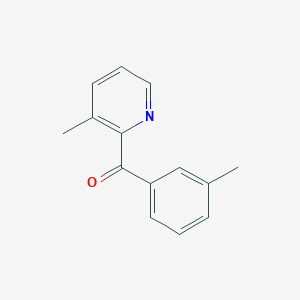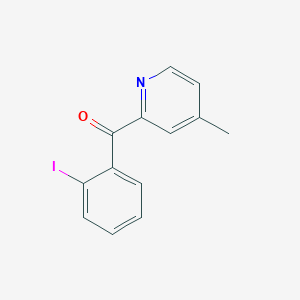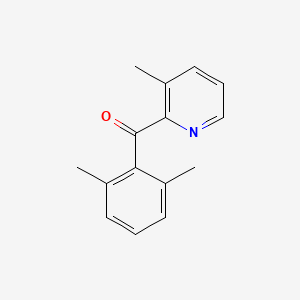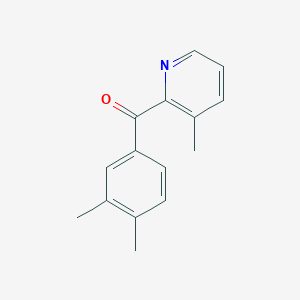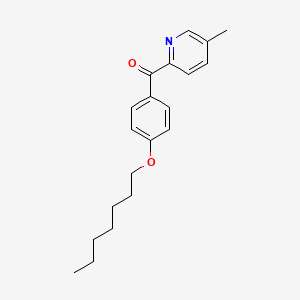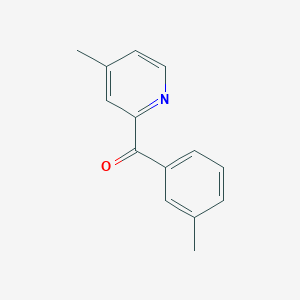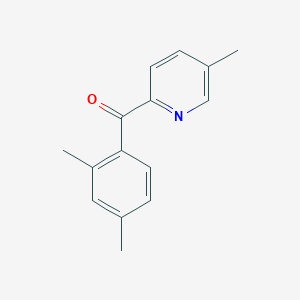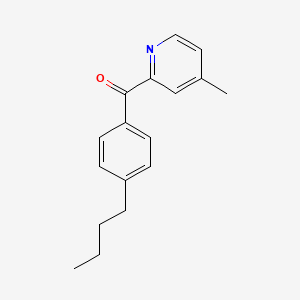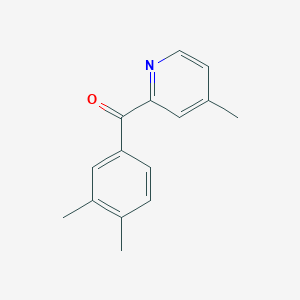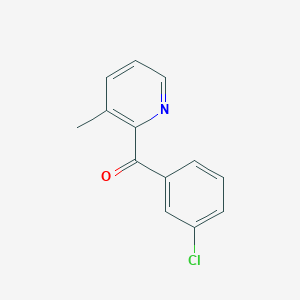
4-(4-Isopropylbenzoyl)isoquinoline
Übersicht
Beschreibung
“4-(4-Isopropylbenzoyl)isoquinoline” is a compound with the molecular formula C19H17NO . It is a derivative of isoquinoline, a class of organic compounds known as aromatic polycyclic compounds . The compound has a molecular weight of 275.35 .
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as “4-(4-Isopropylbenzoyl)isoquinoline”, has been a subject of research. Various synthetic strategies using versatile approaches have been discussed . For instance, a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were synthesized as tubulin polymerization inhibitors .Molecular Structure Analysis
The molecular structure of “4-(4-Isopropylbenzoyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The InChI code for this compound is 1S/C19H17NO/c1-2-5-14-8-10-15 (11-9-14)19 (21)18-13-20-12-16-6-3-4-7-17 (16)18/h3-4,6-13H,2,5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Isopropylbenzoyl)isoquinoline” include a molecular weight of 275.35 . The compound’s InChI code is 1S/C19H17NO/c1-2-5-14-8-10-15 (11-9-14)19 (21)18-13-20-12-16-6-3-4-7-17 (16)18/h3-4,6-13H,2,5H2,1H3 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
4-(4-Isopropylbenzoyl)isoquinoline: serves as a core structure in the development of various pharmaceutical drugs. The isoquinoline scaffold is a common feature in many clinically used and experimental drugs due to its wide range of biological activities . It’s particularly significant in the design of drugs aimed at treating diseases such as tumors, respiratory ailments, infections, nervous system disorders, cardiovascular and cerebrovascular diseases, and endocrine and metabolic disorders .
Synthesis of Natural Alkaloids
Isoquinoline derivatives are crucial in the synthesis of natural alkaloids, which are compounds with significant medicinal properties. These alkaloids exhibit a variety of biological activities and are used in anti-cancer, anti-malarial, and other therapeutic drugs . The synthesis of these derivatives, including 4-(4-Isopropylbenzoyl)isoquinoline , is a key area of research in organic and medicinal chemistry.
Dyes and Pigments Industry
The chemical structure of isoquinoline derivatives makes them suitable for application in the dyes and pigments industry. Their ability to form stable, brightly colored compounds is valuable for creating dyes for textiles, inks, and other materials .
Catalysis Research
Isoquinoline compounds are studied for their potential use as catalysts in various chemical reactions. The development of new methods for efficient synthesis of isoquinoline and its derivatives often involves catalytic processes that can be applied in industrial and pharmaceutical chemistry .
Biological Studies
In biological research, 4-(4-Isopropylbenzoyl)isoquinoline and its analogs are used to study cell cycle arrest, apoptosis, and autophagy in cancer cells. These compounds induce cell death and are therefore important for understanding the mechanisms of anti-cancer drugs .
Neurodegenerative Disease Research
Isoquinoline alkaloids, including derivatives like 4-(4-Isopropylbenzoyl)isoquinoline , are investigated for their effects on neurodegenerative diseases. They have shown diverse biological activities against various neurodegenerative disorders and are a focus for developing new therapeutic agents .
Wirkmechanismus
Target of Action
It is known that isoquinoline derivatives, such as this compound, often exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Mode of Action
Isoquinoline alkaloids, a class of compounds to which this compound belongs, are known to exhibit potent broad-spectrum anticancer activity through various mechanisms, including cell cycle arrest and induction of apoptosis .
Biochemical Pathways
Isoquinoline alkaloids are known to interact with a variety of cellular pathways, often leading to cell cycle arrest and apoptosis
Result of Action
Isoquinoline alkaloids, a class of compounds to which this compound belongs, are known to exhibit potent broad-spectrum anticancer activity
Eigenschaften
IUPAC Name |
isoquinolin-4-yl-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)18-12-20-11-16-5-3-4-6-17(16)18/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZDZGZGWZUDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231681 | |
| Record name | 4-Isoquinolinyl[4-(1-methylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isopropylbenzoyl)isoquinoline | |
CAS RN |
1187169-62-5 | |
| Record name | 4-Isoquinolinyl[4-(1-methylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoquinolinyl[4-(1-methylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



